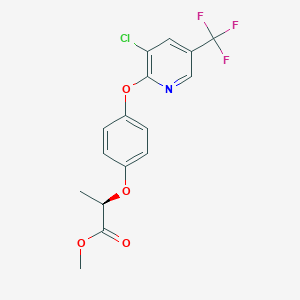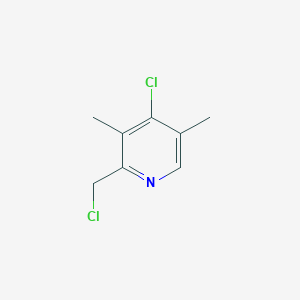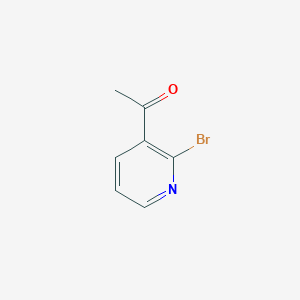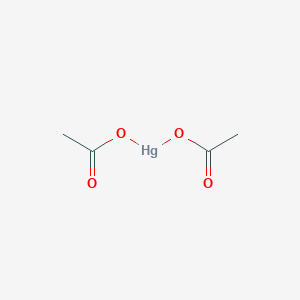![molecular formula C16H15ClO2 B057810 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- CAS No. 111000-54-5](/img/structure/B57810.png)
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
概要
説明
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is a chemical compound with the molecular formula C16H15ClO. It is known for its unique structure, which includes a chloro group and a phenylmethoxy group attached to a propanone backbone. This compound is utilized in various scientific research domains due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- typically involves the reaction of 4-(phenylmethoxy)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenylmethoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
類似化合物との比較
Similar Compounds
1-Propanone, 2-chloro-1-phenyl-: Similar structure but lacks the phenylmethoxy group.
1-Propanone, 2-bromo-1-[4-(phenylmethoxy)phenyl]-: Similar structure with a bromo group instead of a chloro group.
1-Propanone, 2-chloro-1-[4-(methoxy)phenyl]-: Similar structure but lacks the phenyl group in the methoxy substituent.
Uniqueness
1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- is unique due to the presence of both the chloro and phenylmethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various research fields, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-chloro-1-(4-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSWBAVVVOZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477900 | |
| Record name | 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111000-54-5 | |
| Record name | 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
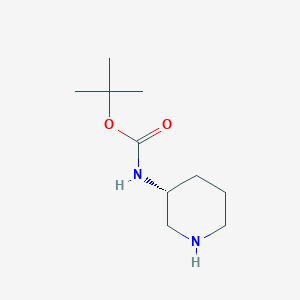
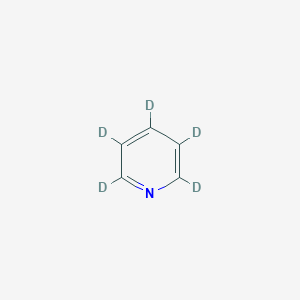

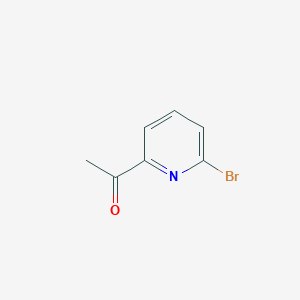
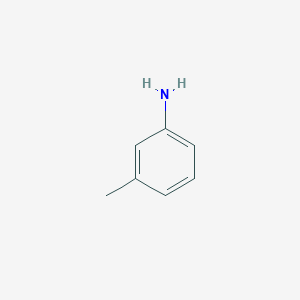
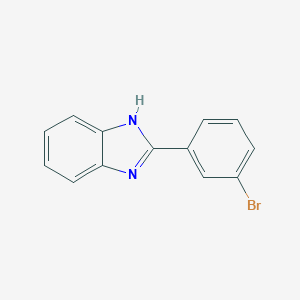
![2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B57746.png)

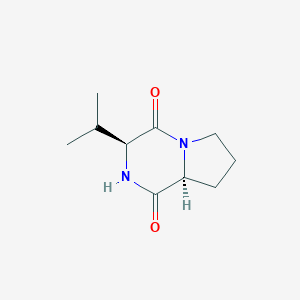
![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)
